



## Mezigdomide in Clinical Trials: A Detailed Overview of Dosing and Administration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Mezigdomide** (CC-92480) is a novel and potent oral cereblon E3 ligase modulator (CELMoD) agent currently under extensive investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2] Its mechanism of action involves the targeted degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to potent tumoricidal and immune-stimulatory effects.[1] This document provides a comprehensive summary of the dosing and administration schedules of **Mezigdomide** as reported in various clinical trials, presented through structured tables, detailed experimental protocols, and explanatory diagrams.

#### **Dosing and Administration Schedules**

**Mezigdomide** has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The dosing schedules have varied across these studies, particularly in the initial dose-escalation phases. However, a recommended Phase 2 dose (RP2D) has been established in several key trials.

# Mezigdomide as a Single Agent and in Combination with Dexamethasone

The foundational CC-92480-MM-001 Phase 1/2 study explored various dosing cohorts for **Mezigdomide** in combination with dexamethasone.[3] This trial was crucial in identifying the optimal dose and schedule for further investigation.



Table 1: Dose Escalation and Recommended Phase 2 Dose of **Mezigdomide** with Dexamethasone

| Clinical<br>Trial   | Phase                  | Mezigdo<br>mide<br>Dose                                     | Dosing<br>Schedule                                                                 | Combinat<br>ion<br>Agent(s)                                                | Patient<br>Populatio<br>n                                     | Referenc<br>e(s) |
|---------------------|------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------|------------------|
| CC-92480-<br>MM-001 | 1 (Dose<br>Escalation) | 0.1–2.0 mg<br>once daily<br>or 0.2–0.8<br>mg twice<br>daily | Dosing for<br>3, 7, or 10<br>of every 14<br>days, or for<br>21 of every<br>28 days | Dexametha<br>sone                                                          | Relapsed/<br>Refractory<br>Multiple<br>Myeloma<br>(RRMM)      | [3]              |
| CC-92480-<br>MM-001 | 2 (Dose<br>Expansion)  | 1.0 mg<br>once daily                                        | 21 days<br>on, 7 days<br>off (28-day<br>cycle)                                     | Dexametha<br>sone (40<br>mg weekly;<br>20 mg for<br>patients<br>≥75 years) | RRMM,<br>including<br>triple-class-<br>refractory<br>patients | [4][5][6]        |

## Mezigdomide in Combination with Other Anti-Myeloma Agents

Building on the promising results of **Mezigdomide** with dexamethasone, subsequent trials have investigated its efficacy and safety in combination with proteasome inhibitors and other novel agents.

Table 2: Dosing of Mezigdomide in Combination Therapies



| Clinical<br>Trial   | Mezigdomid<br>e Dose                                          | Mezigdomid<br>e Schedule          | Combinatio<br>n Agents<br>and Dosing                                                                | Patient<br>Population                                    | Reference(s |
|---------------------|---------------------------------------------------------------|-----------------------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------------|-------------|
| NCT0605051<br>2     | Starting dose:<br>0.6 mg, with<br>dose levels<br>up to 1.0 mg | Days 1-21 of<br>a 28-day<br>cycle | Ixazomib: 3.0 mg or 4.0 mg weekly on days 1, 8, 15Dexameth asone: 40 mg weekly (20 mg if >75 years) | Relapsed/Ref<br>ractory<br>Multiple<br>Myeloma<br>(RRMM) | [7]         |
| CC-92480-<br>MM-002 | 1.0 mg                                                        | Not specified                     | Bortezomib: (Mezi- Vd)Carfilzomi b: (Mezi- Kd)Dexameth asone                                        | RRMM                                                     | [8]         |



| CA057-003                 | 0.3, 0.6, or<br>1.0 mg daily | Days 1-21 of<br>a 28-day<br>cycle | Dexamethaso ne: 40 mg weekly (20 mg if ≥75 years)Tazem etostat: 800 mg twice daily on days 1-28BMS- 986158: 2 or 3 mg daily, 5 days on, 2 days off for days 1- 14Trametinib: 1.5 or 2 mg daily on days 1-21 | RRMM | [9][10] |
|---------------------------|------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------|---------|
| MagnetisMM-<br>3 (Part C) | Not specified                | Days 1-21 of<br>a 28-day<br>cycle | Elranatamab                                                                                                                                                                                                 | RRMM | [11]    |

### **Experimental Protocols**

The administration of **Mezigdomide** in a clinical trial setting follows a structured protocol to ensure patient safety and data integrity. Below is a generalized protocol based on the methodologies described in the cited clinical trials.

# Protocol: Administration of Mezigdomide and Dexamethasone in a Phase 2 Clinical Trial

- 1. Patient Eligibility:
- Confirmed diagnosis of multiple myeloma.



- Relapsed or refractory disease following a specified number of prior therapies, often including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[7]
   [12]
- Adequate organ function as defined by laboratory parameters.
- 2. Treatment Cycle:
- A standard treatment cycle is 28 days.[5]
- 3. Dosing and Administration:
- **Mezigdomide**: 1.0 mg is administered orally once daily.[5] The capsules are to be taken with or without food.[11] Administration occurs on days 1 through 21 of each 28-day cycle.[5]
- Dexamethasone: 40 mg is administered orally once weekly. For patients aged 75 years or older, the dose is reduced to 20 mg weekly.[6]
- 4. Monitoring and Assessments:
- Safety Monitoring: Patients are monitored for adverse events, with a particular focus on myelosuppression (neutropenia, anemia, thrombocytopenia) and infections.[13] Dose-limiting toxicities are assessed, especially during the initial cycles.[7]
- Efficacy Assessment: Disease response is evaluated based on International Myeloma
   Working Group (IMWG) criteria.[11] Assessments are performed at baseline and at regular intervals throughout the trial.
- 5. Dose Modifications:
- Dose reductions or interruptions of Mezigdomide and/or dexamethasone may be implemented to manage treatment-emergent adverse events.[2]

#### Signaling Pathways and Experimental Workflows

To visually represent the processes involved in **Mezigdomide**'s mechanism and its application in clinical trials, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mezigdomide's mechanism of action.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow for Mezigdomide.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. reachmd.com [reachmd.com]
- 2. Mezigdomide plus dexamethasone show 'preliminary efficacy' for refractory multiple myeloma | Institut SERVIER [institut-servier.com]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Mezigdomide plus Dexamethasone in Relapsed and Refractory Multiple Myeloma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Mezigdomide with bortezomib or carfilzomib for RRMM [multiplemyelomahub.com]
- 9. ashpublications.org [ashpublications.org]
- 10. sohoinsider.com [sohoinsider.com]
- 11. Carebox Connect [connect.careboxhealth.com]
- 12. ashpublications.org [ashpublications.org]
- 13. esmo.org [esmo.org]
- To cite this document: BenchChem. [Mezigdomide in Clinical Trials: A Detailed Overview of Dosing and Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2442610#dosing-and-administration-schedule-for-mezigdomide-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com